molecular formula C19H22OS B14701851 3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one CAS No. 21205-13-0

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one

Cat. No.: B14701851
CAS No.: 21205-13-0
M. Wt: 298.4 g/mol
InChI Key: NFDPNXBQUMXVSK-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of tert-butylthiol with a suitable diphenylpropanone precursor under controlled conditions. One common method involves the use of tert-butylmagnesium chloride as a starting material, which undergoes a multi-step synthesis process to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a diphenylpropanone backbone with a tert-butylsulfanyl group makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

21205-13-0

Molecular Formula

C19H22OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-tert-butylsulfanyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H22OS/c1-19(2,3)21-18(16-12-8-5-9-13-16)14-17(20)15-10-6-4-7-11-15/h4-13,18H,14H2,1-3H3

InChI Key

NFDPNXBQUMXVSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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